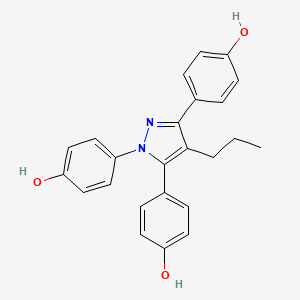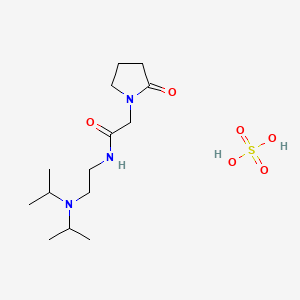
Pramiracetamsulfat
Übersicht
Beschreibung
Pramiracetam Sulfat ist eine nootrope Verbindung, die zur Racetam-Familie von kognitiven Verstärkern gehört. Es wurde Ende der 1970er Jahre von Wissenschaftlern bei Parke-Davis synthetisiert. Pramiracetam Sulfat ist bekannt für sein Potenzial, kognitive Funktionen, insbesondere Gedächtnis und Lernen, zu verbessern. Es wird unter verschiedenen Handelsbezeichnungen wie Pramistar vermarktet und in einigen europäischen Ländern zur Behandlung kognitiver Beeinträchtigungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Modellverbindung zur Untersuchung der Auswirkungen struktureller Modifikationen auf kognitive Verstärker verwendet.
Wirkmechanismus
Pramiracetam Sulfat arbeitet über einen einzigartigen Wirkmechanismus. Im Gegensatz zu vielen Nootropika, die die Neurotransmitterkonzentration direkt modulieren, beeinflusst Pramiracetam Sulfat in erster Linie neuronale Membranen und die Effizienz der synaptischen Übertragung. Es erhöht die Aufnahme von Cholin mit hoher Affinität im Hippocampus und erleichtert die Acetylcholinsynthese, die für kognitive Funktionen wie Aufmerksamkeit, Lernen und Gedächtnis entscheidend ist . Darüber hinaus verbessert es die zerebrale Durchblutung und verbessert den gesamten Gehirnstofwechsel und die Energielevel .
Wirkmechanismus
Target of Action
Pramiracetam sulfate is a nootropic agent belonging to the racetam family of drugs It has been studied for use in alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .
Mode of Action
Pramiracetam sulfate operates through a unique mechanism of action that sets it apart from other racetams . Unlike many nootropics that act by directly modulating neurotransmitter levels, Pramiracetam sulfate primarily influences neuronal membranes and the efficiency of synaptic transmission . It stimulates the high-affinity choline uptake, a precursor to acetylcholine .
Biochemical Pathways
Its unique mode of action suggests that it may influence the cholinergic system, given its effect on high-affinity choline uptake .
Result of Action
The molecular and cellular effects of Pramiracetam sulfate’s action are primarily related to its potential to enhance cognitive function. It has been studied for its ability to improve memory and attention deficits in aging people with neurodegenerative and vascular dementias . In addition, it has been investigated as a treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .
Biochemische Analyse
Biochemical Properties
Pramiracetam sulfate plays a significant role in biochemical reactions within the brain. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of Pramiracetam sulfate is with the neurotransmitter acetylcholine. Pramiracetam sulfate enhances the uptake of choline into neurons, which in turn increases the synthesis and release of acetylcholine . This interaction is crucial for improving cognitive functions such as memory and learning. Additionally, Pramiracetam sulfate has been shown to influence the activity of certain receptors in the brain, including the NMDA receptors, which are involved in synaptic plasticity and memory formation .
Cellular Effects
Pramiracetam sulfate has notable effects on various types of cells and cellular processes. In neuronal cells, Pramiracetam sulfate enhances the release of neurotransmitters, particularly acetylcholine, which is essential for cognitive functions . This compound also influences cell signaling pathways, leading to improved synaptic plasticity and memory formation. Pramiracetam sulfate has been observed to increase the density of acetylcholine receptors in the hippocampus, a brain region critical for memory processing . Furthermore, Pramiracetam sulfate affects gene expression by upregulating the expression of genes involved in synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of Pramiracetam sulfate involves several key processes. Pramiracetam sulfate binds to high-affinity choline uptake sites, enhancing the uptake of choline into neurons . This increased choline availability leads to elevated acetylcholine synthesis and release, which is crucial for cognitive enhancement. Pramiracetam sulfate also modulates the activity of NMDA receptors, promoting synaptic plasticity and memory formation . Additionally, Pramiracetam sulfate has been shown to influence the expression of genes involved in neuroprotection and synaptic plasticity, further contributing to its cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pramiracetam sulfate have been studied over various time periods. Pramiracetam sulfate is known for its stability and long-lasting effects. Studies have shown that Pramiracetam sulfate can improve cognitive functions within hours of administration, with effects lasting for several hours . Long-term studies have demonstrated that continuous administration of Pramiracetam sulfate leads to sustained cognitive improvements and neuroprotection . The compound’s stability and resistance to degradation make it a reliable option for long-term cognitive enhancement .
Dosage Effects in Animal Models
The effects of Pramiracetam sulfate vary with different dosages in animal models. Studies have shown that low to moderate doses of Pramiracetam sulfate can significantly improve cognitive functions without causing adverse effects . High doses of Pramiracetam sulfate may lead to toxic effects, including neurotoxicity and behavioral changes . It is essential to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential adverse effects .
Metabolic Pathways
Pramiracetam sulfate is involved in several metabolic pathways within the brain. The primary metabolic pathway of Pramiracetam sulfate involves its conversion to active metabolites that exert cognitive-enhancing effects . These metabolites interact with enzymes and cofactors involved in neurotransmitter synthesis and release, further enhancing cognitive functions . Pramiracetam sulfate also influences metabolic flux by increasing the availability of choline, which is a precursor for acetylcholine synthesis .
Transport and Distribution
Pramiracetam sulfate is transported and distributed within cells and tissues through various mechanisms. The compound is readily absorbed into the bloodstream and crosses the blood-brain barrier to reach the brain . Within the brain, Pramiracetam sulfate interacts with transporters and binding proteins that facilitate its distribution to different brain regions . The compound’s ability to cross the blood-brain barrier and its efficient distribution within the brain contribute to its cognitive-enhancing effects .
Subcellular Localization
Pramiracetam sulfate exhibits specific subcellular localization within neurons. The compound is primarily localized in the synaptic vesicles, where it enhances the release of neurotransmitters . Pramiracetam sulfate also accumulates in the hippocampus, a brain region critical for memory processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within neurons . This localization is essential for Pramiracetam sulfate’s activity and function in enhancing cognitive functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pramiracetam Sulfat umfasst mehrere Schritte. Eine gängige Methode umfasst die Kondensationsreaktion von Pyrrolidon-Ethylacetat mit N,N-Diisopropylethanolamin. Diese Reaktion wird gefolgt von Chlorierung und Ammonolyse, um das Zwischenprodukt N,N-Diisopropylethylamin zu erhalten . Das Endprodukt wird durch eine Reihe von Reinigungsschritten erhalten, darunter Lösen, Filtrieren, Auflösen, Extrahieren, Rückflussen, Einfrieren und Absaugen .
Industrielle Produktionsmethoden
Für die großtechnische Produktion umfasst das Verfahren ähnliche Schritte, ist aber für eine höhere Ausbeute und Reinheit optimiert. Das Verfahren umfasst Kondensations-, Chlorierungs- und Ammonolysereaktionen, gefolgt von Reinigungsschritten, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pramiracetam Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pramiracetam Sulfat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese seltener sind.
Substitution: Substitutionsreaktionen sind häufiger, bei denen funktionelle Gruppen in Pramiracetam Sulfat durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Substitutionsreaktionen beinhalten oft Halogenierungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Reihe substituierter Pramiracetam-Verbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Pramiracetam Sulfat wird oft mit anderen Racetamen verglichen, wie z. B.:
Aniracetam: Bekannt für seine anxiolytische Wirkung zusätzlich zur kognitiven Steigerung.
Oxiracetam: Ähnlich wie Pramiracetam Sulfat, aber mit einem anderen Wirkmechanismus.
Phenylpiracetam: Ein potenteres Derivat mit stimulierenden Eigenschaften.
Pramiracetam Sulfat ist einzigartig aufgrund seiner hohen Potenz und seines spezifischen Wirkmechanismus, der es von anderen Racetamen unterscheidet .
Eigenschaften
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSROKXFXFNERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68497-62-1 (Parent) | |
| Record name | Pramiracetam sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50223166 | |
| Record name | Pramiracetam sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72869-16-0 | |
| Record name | Pramiracetam sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramiracetam sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMIRACETAM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


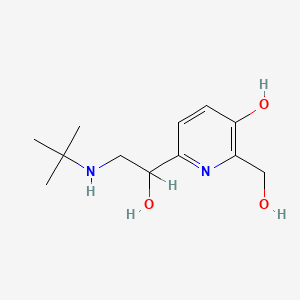
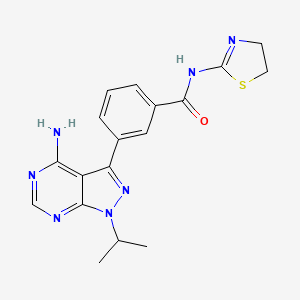
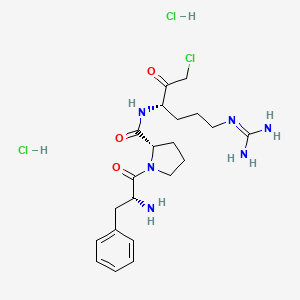
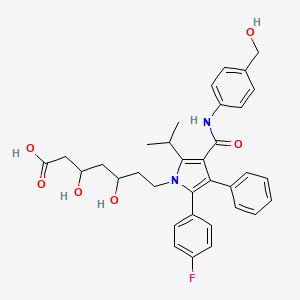

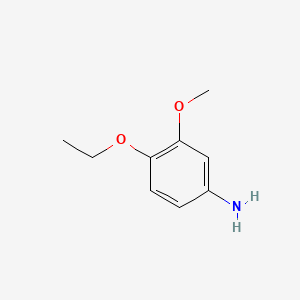
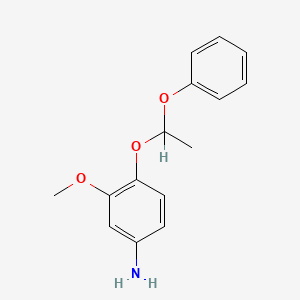
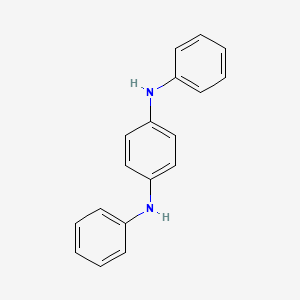
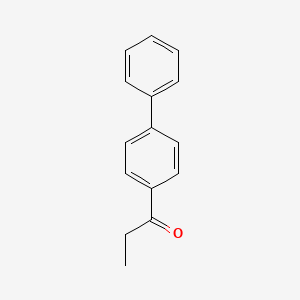
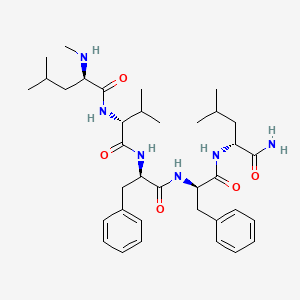
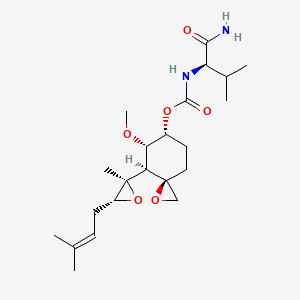
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
